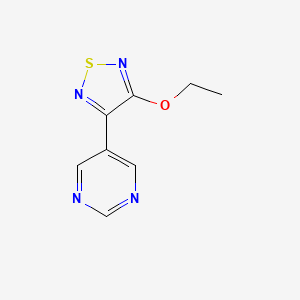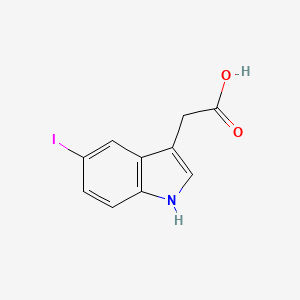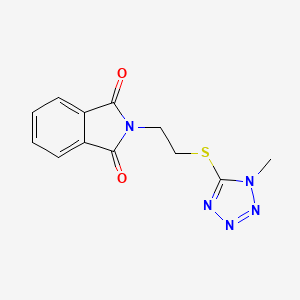
carbon monoxide;cobalt;triphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “carbon monoxide;cobalt;triphenylphosphanium” is an organometallic complex that involves the coordination of carbon monoxide and triphenylphosphanium ligands to a cobalt center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cobalt;triphenylphosphanium typically involves the reaction of cobalt salts with triphenylphosphanium ligands in the presence of carbon monoxide. One common method is the reaction of cobalt(II) chloride with triphenylphosphanium in a carbon monoxide atmosphere. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under mild conditions.
Industrial Production Methods
Industrial production of such complexes often involves similar methods but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purity of the final product is typically ensured through recrystallization and chromatographic techniques.
化学反应分析
Types of Reactions
Carbon monoxide;cobalt;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(I) or cobalt(0) states.
Substitution: Ligands such as triphenylphosphanium can be substituted with other phosphines or nitrogen-based ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base such as triethylamine to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cobalt(III) complexes, while reduction can produce cobalt(I) or cobalt(0) species. Substitution reactions result in the formation of new cobalt complexes with different ligands.
科学研究应用
Chemistry
In chemistry, carbon monoxide;cobalt;triphenylphosphanium is used as a catalyst in various organic transformations, including hydroformylation and carbonylation reactions. Its ability to activate carbon monoxide makes it valuable in the synthesis of aldehydes and ketones.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives have been explored for their potential in drug delivery and imaging. The coordination chemistry of cobalt with biologically relevant ligands is an area of ongoing research.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes that require the activation of carbon monoxide.
作用机制
The mechanism by which carbon monoxide;cobalt;triphenylphosphanium exerts its effects involves the coordination of carbon monoxide to the cobalt center. This coordination activates the carbon monoxide molecule, making it more reactive towards nucleophiles. The triphenylphosphanium ligands stabilize the cobalt center and facilitate the transfer of electrons during catalytic cycles.
相似化合物的比较
Similar Compounds
Similar compounds include other cobalt carbonyl complexes such as cobalt tetracarbonyl and cobalt nitrosotricarbonyl. These compounds also involve the coordination of carbon monoxide to a cobalt center but differ in the number and type of ligands.
Uniqueness
What sets carbon monoxide;cobalt;triphenylphosphanium apart is the presence of triphenylphosphanium ligands, which provide unique electronic and steric properties. These ligands enhance the stability and reactivity of the cobalt center, making the compound particularly effective in catalytic applications.
Conclusion
This compound is a versatile organometallic complex with significant applications in catalysis and material science. Its unique properties and reactivity make it a valuable compound in both academic research and industrial processes.
属性
分子式 |
C43H32Co2O7P2+2 |
|---|---|
分子量 |
840.5 g/mol |
IUPAC 名称 |
carbon monoxide;cobalt;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.7CO.2Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7*1-2;;/h2*1-15H;;;;;;;;;/p+2 |
InChI 键 |
DMWBTMNIKGXJPX-UHFFFAOYSA-P |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Co].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
